molecular formula C20H20ClN3O B2563668 2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide CAS No. 956386-93-9

2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide

Cat. No. B2563668
CAS RN: 956386-93-9
M. Wt: 353.85
InChI Key: YKXBVSRYFBGEKA-UHFFFAOYSA-N
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Description

Compounds like “2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are often used in the development of new drugs due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The presence of the chlorine atom and the phenyl groups would also significantly affect the compound’s properties .


Chemical Reactions Analysis

The chemical reactions of such compounds can be quite complex and depend on many factors, including the specific functional groups present in the molecule . For example, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes: Pyrazole-acetamide derivatives are used in creating novel Co(II) and Cu(II) coordination complexes. These complexes, formed with octahedral Co(II) ions and Cu(II) ions, exhibit unique structural properties due to the coordination of amide O and pyrazole N atoms (Chkirate et al., 2019).
  • Antioxidant Activity: These complexes have been analyzed for antioxidant activity using different in vitro assays, demonstrating significant antioxidant potential. This suggests their potential application in studying oxidative stress-related processes and diseases (Chkirate et al., 2019).

Nonlinear Optical Properties

  • Optical Applications: Certain acetamide structures, including chlorophenyl and pyrazinyl acetamides, have been investigated for their nonlinear optical properties. This research is crucial for developing photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).

Anticonvulsant Activity

  • Medical Research: Derivatives of chlorophenyl acetamide have been synthesized and tested for their anticonvulsant activity. One compound, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed notable activity against seizures induced by maximal electroshock (Aktürk et al., 2002).

Antitumor and Antioxidant Evaluation

  • Antitumor Research: Studies on N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from chloroacetamides, have shown promising results in antitumor and antioxidant activities. These compounds could be potential candidates for developing new antitumor agents (Hamama et al., 2013).

Crystal Structure Analysis

  • Structural Chemistry: The crystal structures of various chlorophenyl and pyrazinyl acetamides have been studied, providing insights into their molecular arrangements and potential applications in material science (Narayana et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

  • Pharmaceutical Research: Synthesis and evaluation of novel compounds bearing chlorophenyl acetamide moieties have shown significant antimicrobial and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Kendre et al., 2015).

Antipsychotic Potential

  • Neuropharmacology: Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to chloroacetanilide derivatives, have been studied for their potential antipsychotic effects. These compounds have shown promising results in animal behavioral tests without significant interaction with dopamine receptors (Wise et al., 1987).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s being developed as a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on many factors, including its specific structure and the way it’s used. For example, if it’s being developed as a drug, it would need to undergo extensive testing to determine its safety profile .

Future Directions

The future directions for research on a compound like this could include further studies to better understand its properties and potential uses. This could involve more detailed studies of its synthesis, its physical and chemical properties, and its biological activity .

properties

IUPAC Name

2-chloro-N-[2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-14(2)15-8-10-16(11-9-15)18-12-19(22-20(25)13-21)24(23-18)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXBVSRYFBGEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide

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